molecular formula C8H7I B13640655 Benzene, (1-iodoethenyl)- CAS No. 51246-20-9

Benzene, (1-iodoethenyl)-

Cat. No.: B13640655
CAS No.: 51246-20-9
M. Wt: 230.05 g/mol
InChI Key: VHOJFLLIURDVSS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, (1-iodoethenyl)- can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of styrene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under mild conditions, with the iodine acting as the electrophile that substitutes a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production of Benzene, (1-iodoethenyl)- often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-iodoethenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding iodo-substituted benzoic acids.

    Reduction Reactions: Reduction of the iodo group can lead to the formation of ethylbenzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.

Major Products

The major products formed from these reactions include various substituted benzenes, benzoic acids, and ethylbenzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzene, (1-iodoethenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (1-iodoethenyl)- involves its reactivity as an electrophile in substitution reactions. The iodo group is a good leaving group, making the compound highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (1-iodoethyl)-: Similar in structure but with an ethyl group instead of an ethenyl group.

    Benzene, (1-bromoethenyl)-: Similar but with a bromo group instead of an iodo group.

    Benzene, (1-chloroethenyl)-: Similar but with a chloro group instead of an iodo group.

Uniqueness

Benzene, (1-iodoethenyl)- is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodo group is larger and more polarizable, making it a better leaving group in substitution reactions and providing different reactivity patterns.

Properties

CAS No.

51246-20-9

Molecular Formula

C8H7I

Molecular Weight

230.05 g/mol

IUPAC Name

1-iodoethenylbenzene

InChI

InChI=1S/C8H7I/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2

InChI Key

VHOJFLLIURDVSS-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)I

Origin of Product

United States

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